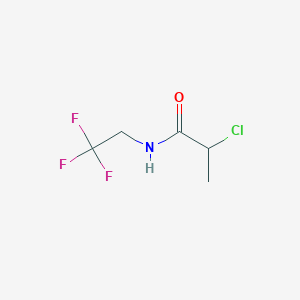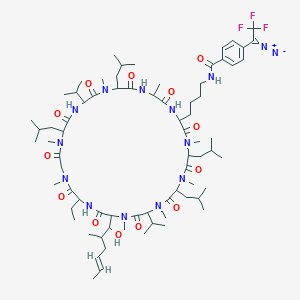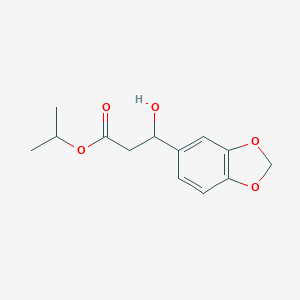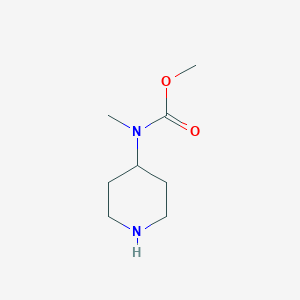
methyl N-methyl-N-piperidin-4-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-methyl-N-piperidin-4-ylcarbamate (also known as metomidate) is a chemical compound that has been widely used in scientific research for its ability to selectively inhibit the activity of certain enzymes in the body. This compound has been studied extensively due to its potential applications in the field of medicine, particularly in the development of new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Methyl N-methyl-N-piperidin-4-ylcarbamate has been used extensively in scientific research for its ability to selectively inhibit the activity of certain enzymes in the body. One of the most important applications of this compound is in the study of the adrenal gland, where it has been used to block the production of cortisol, a hormone that is involved in the body's response to stress. Metomidate has also been used in the study of the brain, where it has been shown to selectively inhibit the activity of certain enzymes that are involved in the synthesis of neurotransmitters.
Mecanismo De Acción
Methyl N-methyl-N-piperidin-4-ylcarbamate works by selectively inhibiting the activity of certain enzymes in the body. Specifically, it binds to the active site of the enzyme cytochrome P450 and blocks its ability to metabolize certain substrates. This results in the selective inhibition of the synthesis of certain hormones and neurotransmitters, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, depending on the specific enzyme that it inhibits. For example, when used to block the synthesis of cortisol in the adrenal gland, it can lead to a reduction in the body's response to stress. In the brain, it can lead to a reduction in the synthesis of certain neurotransmitters, which can have a variety of effects on mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl N-methyl-N-piperidin-4-ylcarbamate is its ability to selectively inhibit the activity of certain enzymes in the body. This makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, there are also limitations to its use, particularly in terms of its specificity. Because it can also inhibit the activity of other enzymes, it is important to use caution when interpreting the results of experiments using this compound.
Direcciones Futuras
There are many potential future directions for the use of methyl N-methyl-N-piperidin-4-ylcarbamate in scientific research. One area of particular interest is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. By selectively inhibiting the activity of certain enzymes involved in these diseases, it may be possible to develop more effective treatments with fewer side effects. Additionally, further research is needed to better understand the specific biochemical and physiological effects of this compound, as well as its potential limitations and risks.
Métodos De Síntesis
The synthesis of methyl N-methyl-N-piperidin-4-ylcarbamate involves the reaction of 1-methyl-1H-imidazole-5-carboxylic acid with N-methyl-N-(4-chlorophenyl) piperazine in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl chloroformate to yield this compound. This method has been used successfully to produce high yields of pure metomidate for use in scientific research.
Propiedades
Número CAS |
139062-90-1 |
|---|---|
Fórmula molecular |
C8H16N2O2 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
methyl N-methyl-N-piperidin-4-ylcarbamate |
InChI |
InChI=1S/C8H16N2O2/c1-10(8(11)12-2)7-3-5-9-6-4-7/h7,9H,3-6H2,1-2H3 |
Clave InChI |
CKGJXKNQRLTMNP-UHFFFAOYSA-N |
SMILES |
CN(C1CCNCC1)C(=O)OC |
SMILES canónico |
CN(C1CCNCC1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



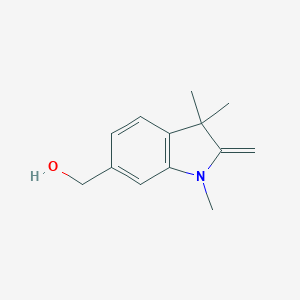
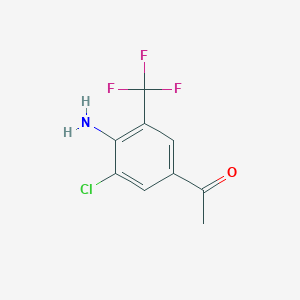
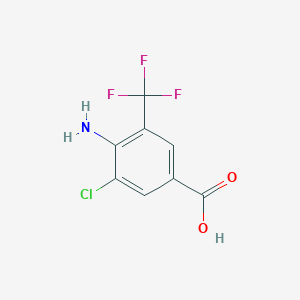
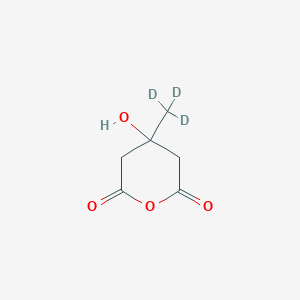
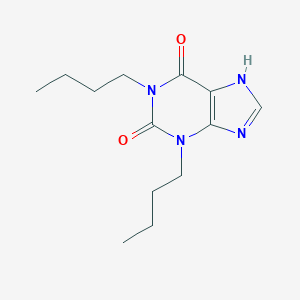
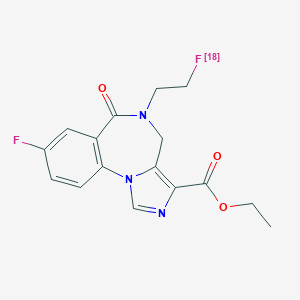
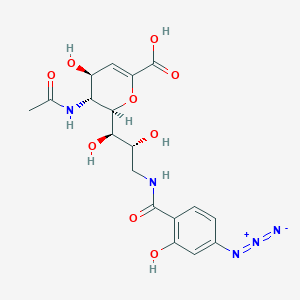
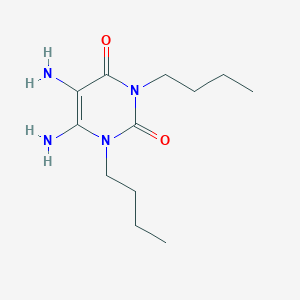
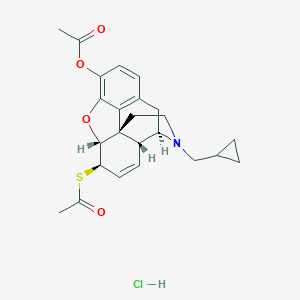
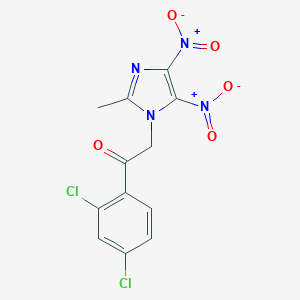
![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(heptadecylcarbamoyl)-2-[[11-(heptadecylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(heptadecylcarbamoyl)oxan-4-yl] acetate](/img/structure/B137312.png)
